H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2
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Overview
Description
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 is a peptide compound with a specific sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide sequence is of interest due to its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neurology and stroke treatment
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context of its use. In the treatment of neurological conditions, it may influence signaling pathways involved in nerve cell growth and regeneration .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar therapeutic potential.
Tat-NR2B9c trifluoroacetate: A peptide used in neurological research.
Peptide YY: A peptide involved in appetite regulation and gastrointestinal function.
Uniqueness
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 is unique due to its specific sequence and the resulting biological activity
Properties
IUPAC Name |
N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDMBVNVOBLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83N17O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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